Ethyl 2-bromo-2-(3-methoxyphenyl)acetate
Description
Ethyl 2-bromo-2-(3-methoxyphenyl)acetate is a brominated aromatic ester featuring a methoxy substituent at the meta position of the phenyl ring. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its bromine atom and ester group enable diverse reactivity, including nucleophilic substitutions, cross-couplings, and cyclizations, making it valuable for constructing complex molecules.
Properties
Molecular Formula |
C11H13BrO3 |
|---|---|
Molecular Weight |
273.12 g/mol |
IUPAC Name |
ethyl 2-bromo-2-(3-methoxyphenyl)acetate |
InChI |
InChI=1S/C11H13BrO3/c1-3-15-11(13)10(12)8-5-4-6-9(7-8)14-2/h4-7,10H,3H2,1-2H3 |
InChI Key |
MSLDAKPTAKKROX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-2-(3-methoxyphenyl)acetate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 2-(3-methoxyphenyl)acetate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-2-(3-methoxyphenyl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an alcohol solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Nucleophilic Substitution: Ethyl 2-(3-methoxyphenyl)acetate derivatives.
Reduction: Ethyl 2-bromo-2-(3-methoxyphenyl)ethanol.
Oxidation: Ethyl 2-bromo-2-(3-hydroxyphenyl)acetate.
Scientific Research Applications
Ethyl 2-bromo-2-(3-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-2-(3-methoxyphenyl)acetate depends on the specific reaction it undergoes. For nucleophilic substitution, the bromo group is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the ester group is converted to an alcohol, involving the transfer of hydride ions. Oxidation reactions involve the addition of oxygen or removal of hydrogen, converting the methoxy group to a hydroxyl group.
Comparison with Similar Compounds
Ethyl 2-bromo-2-(4-methoxyphenyl)acetate (1i)
Ethyl 2-bromo-2-(3-(trifluoromethyl)phenyl)acetate
Ethyl 2-bromo-2-(4-bromophenyl)acetate
- Structure : Bromine substituent at the para position.
- Key Differences: Dual bromine atoms enable sequential cross-coupling reactions (e.g., Suzuki-Miyaura). Commercial availability (CAS: Not explicitly listed) makes it a common starting material .
Ethyl 2-bromo-2-(naphthalen-1-yl)acetate
Benzoxazole Derivatives (e.g., Ethyl 2-bromo-2-(p-methoxyphenyl-5-benzoxazolyl)acetate)
Bromination Methods
- Ethyl 2-bromo-2-(3-methoxyphenyl)acetate : Likely synthesized via radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN), analogous to Methyl 2-bromo-2-(6-bromobenzofuran-3-yl)acetate (81% yield) .
- Comparison : Para-substituted analogs (e.g., 4-bromo or 4-methoxy) often achieve higher yields due to reduced steric interference during bromination .
Photoredox Catalysis
- Ethyl 2-bromo-2-(4-bromophenyl)acetate undergoes selective debromination with green light (-0.8 V vs. SCE), whereas meta-substituted derivatives may require adjusted potentials for similar reactivity .
Steric and Electronic Effects
- Meta-substitution (3-methoxy) introduces steric hindrance, as seen in Ethyl 2-bromo-2-(naphthalen-1-yl)acetate, where bulky groups favor hydroxylation over nitrite substitution .
- Electron-donating groups (e.g., methoxy) deactivate the phenyl ring toward electrophilic attacks compared to electron-withdrawing groups (e.g., CF₃) .
Physical and Chemical Properties
Crystallography
Thermal Stability
Pharmaceuticals
Agrochemicals
- Methyl 2-amino-2-(3-bromophenyl)acetate is a precursor for herbicides, leveraging the bromine atom for functionalization .
Materials Science
- Ethyl 2-bromo-2-(naphthalen-1-yl)acetate derivatives are incorporated into polymers for tunable fluorescence properties .
Data Table: Key Compounds and Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
